molecular formula C7H7F2N B151417 3,5-Difluorobenzylamine CAS No. 90390-27-5

3,5-Difluorobenzylamine

Cat. No.: B151417
CAS No.: 90390-27-5
M. Wt: 143.13 g/mol
InChI Key: VJNGGOMRUHYAMC-UHFFFAOYSA-N
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Description

3,5-Difluorobenzylamine: is an organic compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its clear to almost colorless liquid appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

3,5-Difluorobenzyl chloride+AmmoniaThis compound+Hydrochloric acid\text{3,5-Difluorobenzyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3,5-Difluorobenzyl chloride+Ammonia→this compound+Hydrochloric acid

The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3,5-difluoronitrobenzene to yield this compound. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from substitution reactions with acyl chlorides.

    Imines or Nitriles: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3,5-Difluorobenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzylamine depends on its specific application. In biological systems, it can act as a ligand or inhibitor by binding to specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3,4-Difluorobenzylamine
  • 4-Fluorobenzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine

Comparison: 3,5-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 3,4-difluorobenzylamine, the 3,5-isomer may exhibit different binding affinities and selectivities in biological systems. The presence of two fluorine atoms also distinguishes it from 4-fluorobenzylamine, which has only one fluorine atom .

Properties

IUPAC Name

(3,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNGGOMRUHYAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238146
Record name 3,5-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90390-27-5
Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Record name 3,5-Difluorobenzylamine
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorobenzonitrile (13.9 g., 0.10 mole) in methanol [(140 ml.), saturated with ammonia]and Raney nickel was shaken under hydrogen (50 psi.) for 1.5 hours and the solution was decanted from the catalyst. The solution was filtered, evaporated to an oil, and dissolved in ethyl acetate. The ethyl acetate solution was extracted twice with 1N HCl (75 ml.) and the aqueous solution was washed once with ethyl acetate, made basic with 10% sodium hydroxide, and extracted with three portions of ethyl acetate (100 ml.). The ethyl acetate solution was washed with water and brine, dried, and the solvent removed under vacuum. The residue was diluted with ether, filtered, and the solvent was removed under vacuum to give 3,5-difluorobenzylamine as an oil (11.7 g., 82%).
Quantity
13.9 g
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140 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A slurry of Raney nickel in methanol was added to a solution of 3,5-difluorobenzonitrile (12.0 g, .0863 mole) in methanol (100 ml) saturated with ammonia and the mixture was hydrogenated for 2.5 hours at 50 pounds pressure. The solution was decanted from the catalyst and the catalyst washed four times with methanol and decanted. The combined decanted solvent was evaporated and the residue dissolved in ethyl acetate and extracted twice with lN hydrochloric acid (50 ml). The acid solution was made basic with 10% sodium hydroxide and extracted with three portions of ethyl acetate. The ethyl acetate was washed with water, brine, dried over sodium sulfate and the solvent removed to give 3,5-difluorobenzylamine as an oil (12.3 g, 100%).
Quantity
12 g
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 3,5-difluorobenzonitrile (0.0345 mol) in ammonia saturated methanol (100 ml) and methanol washed Raney nickel were shaken together under 50 psi of hydrogen for 11/2 hours. The reaction mixture was filtered, the filtrate concentrated then dissolved in ethyl acetate. The product was extracted into 3N aqueous hydrogen chloride. The acidic solution was cooled and basified with 50% sodium hydroxide then was extracted into ethyl acetate. The organic extract was dried over sodium sulfate, filtered and concentrated to yield 4.3 g (86%) yellow oil.
Quantity
0.0345 mol
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reactant
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100 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-Difluorobenzylamine used as a derivatizing agent in the analysis of epichlorohydrin?

A: Epichlorohydrin (ECH) is a highly polar, low molecular weight compound that is difficult to analyze directly using standard techniques like LC/MS due to poor ionization. [, ] this compound reacts with the epoxide group of ECH in a process called aminolysis. This reaction forms a derivative with increased molecular weight and improved ionization efficiency, allowing for more sensitive and accurate detection by LC/MS methods. [, ]

Q2: What are the advantages of using this compound over other derivatizing agents for ECH analysis in water samples?

A2: While other derivatizing agents exist for ECH analysis, this compound offers some distinct advantages:

  • Water compatibility: The aminolysis reaction with this compound can be performed directly in aqueous solutions, simplifying sample preparation for water samples. []
  • Sensitivity: The resulting derivative shows good ionization efficiency, enabling detection of ECH at trace levels (sub-ppb) in complex matrices like environmental water samples. []

Q3: Besides analytical chemistry, are there other reported applications of this compound?

A: Yes, this compound has shown potential in material science for developing perovskite solar cells. [] When incorporated as a spacer molecule in quasi-2D Ruddlesden–Popper perovskites, it improves film quality, enhances charge carrier lifetime, and significantly boosts the power conversion efficiency of the solar cells. []

Q4: Has this compound been investigated for any biological activities?

A: Research indicates that this compound derivatives, particularly N-butyl-3,5-difluorobenzylamine, exhibit antimycobacterial activity. [] This compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. [] Further studies are needed to explore its potential as a therapeutic agent.

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